molecular formula C23H27N3O4S2 B2872086 N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 850909-73-8

N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2872086
CAS No.: 850909-73-8
M. Wt: 473.61
InChI Key: BHOIOXJKPBLAPW-VHXPQNKSSA-N
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Description

The compound N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide features a fused benzothiazole ring system with a methoxy substituent, a sulfonylated benzamide group, and a 4-methylpiperidine moiety.

Properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-26-20-10-7-18(30-3)15-21(20)31-23(26)24-22(27)17-5-8-19(9-6-17)32(28,29)25-13-11-16(2)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIOXJKPBLAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethyl and methoxy groups. The final steps involve the addition of the piperidine sulfonyl group and the formation of the benzamide linkage. Common reagents used in these reactions include ethyl bromide, methoxyamine, and piperidine sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistent quality and yield. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues from Sulfonylbenzamide and Triazole Families

Key Compounds :

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ()
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) ()
Functional Group Analysis
Compound Core Structure Key Functional Groups Notable Substituents
Target Compound Benzothiazole-2-ylidene Benzamide, sulfonyl, methoxy, methylpiperidine 3-Ethyl, 6-methoxy, 4-methylpiperidinyl
Triazoles [7–9] 1,2,4-Triazole Sulfonylphenyl, thione, difluorophenyl Halogens (Cl, Br)
Dioxothiazolidine-Benzamide Thiazolidine-2,4-dione Benzamide, dioxothiazolidinylidene Phenyl, methylene linker
I-6230 Ethyl benzoate Pyridazinylphenethylamino, ester Ethyl ester, pyridazine

Key Observations :

  • The sulfonyl group in both the target compound and triazoles [7–9] enhances polarity and may influence crystal packing or solubility .
  • Unlike the amide linkage in the target compound, I-6230 () contains an ester group , which is more prone to hydrolysis, suggesting differences in pharmacokinetic profiles .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) is absent in triazoles [7–9], which instead exhibit C=S stretches (~1247–1255 cm⁻¹) .
    • The sulfonyl group (S=O) vibrations (~1350–1150 cm⁻¹) are common across sulfonylated analogs.
  • Tautomerism : Triazoles [7–9] exist exclusively in the thione tautomer , as evidenced by missing S-H stretches in IR spectra. The target compound’s benzothiazole-2-ylidene system may exhibit resonance stabilization but lacks tautomeric flexibility .
Hydrogen Bonding and Crystal Packing
  • However, the latter’s thione group (C=S) participates in weaker hydrogen bonds compared to amides .
  • Ethyl benzoates (e.g., I-6230) lack strong hydrogen bond donors, relying on weaker interactions like van der Waals forces, which may reduce melting points compared to sulfonylated benzamides .

Biological Activity

N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzothiazole moiety and a piperidine sulfonamide group. This structural configuration is believed to contribute to its biological properties.

The compound is primarily investigated for its interaction with the metabotropic glutamate receptor 5 (mGluR5). Research indicates that antagonism of this receptor may have implications for treating neurological disorders, including anxiety and depression . The benzothiazole derivative's ability to modulate neurotransmitter systems highlights its potential as a neuropharmacological agent.

Antidepressant Effects

Several studies have explored the antidepressant-like effects of compounds similar to this compound. In animal models, administration of these compounds has shown significant reductions in immobility time during forced swim tests, suggesting an increase in serotonergic neurotransmission .

Anticonvulsant Activity

The compound's potential anticonvulsant properties were assessed using various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Preliminary results indicated that certain derivatives exhibited notable efficacy in reducing seizure frequency and severity. For instance, compounds structurally related to the target compound demonstrated effective ED50 values of 32.08 mg/kg in MES tests .

Study 1: Antidepressant Activity

In a controlled study involving rodents, N-[3-(4-methylpiperidin-1-sulfonyl)benzamide] derivatives were administered over a period of two weeks. The results indicated a significant decrease in depressive-like behaviors compared to control groups, correlating with increased levels of brain-derived neurotrophic factor (BDNF) .

Study 2: Anticonvulsant Efficacy

A series of experiments evaluated the anticonvulsant efficacy of related benzothiazole derivatives. The study found that compounds with similar structural features to N-[3-(4-methylpiperidin-1-sulfonyl)benzamide] significantly inhibited seizure activity in both MES and PTZ models, suggesting a promising avenue for further development .

Data Tables

Biological Activity Model Used ED50 (mg/kg) Effect
Antidepressant-likeForced Swim TestNot specifiedReduced immobility time
AnticonvulsantMaximal Electroshock32.08Reduced seizure frequency
AnticonvulsantPentylenetetrazole40.34Reduced seizure severity

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